methyl {4-[(E)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate
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Overview
Description
Methyl {4-[(E)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and a methoxy group
Preparation Methods
The synthesis of methyl {4-[(E)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate involves several steps. One common method includes the reaction of a phenoxyacetate derivative with a pyrimidine derivative under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted products.
Scientific Research Applications
Methyl {4-[(E)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Methyl {4-[(E)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate can be compared with similar compounds such as:
Methylisothiazolinone: Known for its biocidal properties, used in personal care products.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C21H18N2O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-[2-methoxy-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H18N2O7/c1-28-17-11-13(8-9-16(17)30-12-18(24)29-2)10-15-19(25)22-21(27)23(20(15)26)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,25,27)/b15-10+ |
InChI Key |
MXKVLMQFCUJSOK-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OCC(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OCC(=O)OC |
Origin of Product |
United States |
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